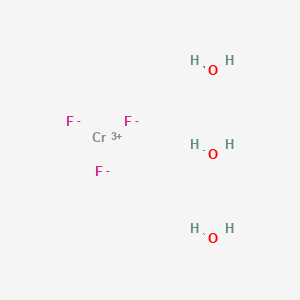

Trifluorure de chrome(III) trihydraté

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Daivonex est une formulation topique du dérivé de la vitamine D, le calcipotriol. Il est principalement utilisé pour le traitement du psoriasis, une maladie de la peau caractérisée par une prolifération excessive des cellules cutanées. Le calcipotriol agit en induisant la différenciation et en supprimant la prolifération des kératinocytes, normalisant ainsi la prolifération et la différenciation cellulaires anormales dans la peau psoriasique .

Applications De Recherche Scientifique

Calcipotriol has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying vitamin D analogs and their synthesis.

Biology: Investigated for its role in cell differentiation and proliferation.

Medicine: Primarily used in the treatment of psoriasis.

Industry: Utilized in the formulation of topical ointments and creams for dermatological applications.

Mécanisme D'action

Target of Action

Chromium(3+) trifluoride trihydrate is an inorganic compound It’s known that chromium(3+) compounds can interact with various biological molecules and structures .

Mode of Action

It’s known that the compound forms several hydrates . In the anhydrous form, the six coordination sites are occupied by fluoride ligands that bridge to adjacent Cr centres. In the hydrates, some or all of the fluoride ligands are replaced by water .

Biochemical Pathways

Chromium(3+) compounds are known to influence physiological effects apart from insulin signaling .

Pharmacokinetics

It’s known that the compound is sparingly soluble in water , which could impact its bioavailability.

Result of Action

Chromium(3+) compounds are known to have physiological effects .

Action Environment

The action, efficacy, and stability of Chromium(3+) trifluoride trihydrate can be influenced by environmental factors such as temperature and pH. For instance, the anhydrous form of the compound sublimes at 1100–1200 °C .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du calcipotriol implique une approche convergente qui est évolutive et modulaire. Cette méthode comprend la préparation à la fois du cycle A et du cycle CD de la molécule. Une approche rétrosynthétique radicale est employée, qui met en évidence un couplage réducteur électrochimique et une addition de Giese par transfert d'atome d'hydrogène intramoléculaire pour établir le squelette carboné 6,5-trans trouvé dans la famille de la vitamine D .

Méthodes de Production Industrielle : Le calcipotriol peut également être préparé à l'aide de nanoparticules lipidiques solides, qui améliorent sa perméabilité à la cutine, sa libération lente et son effet de ciblage. Cette méthode améliore l'effet thérapeutique local du médicament et réduit l'apparition de symptômes d'irritation cutanée .

Analyse Des Réactions Chimiques

Types de Réactions : Le calcipotriol subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et Conditions Courants :

Oxydation : Implique généralement des réactifs comme le permanganate de potassium ou le trioxyde de chrome.

Réduction : Utilise généralement des réactifs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium.

Substitution : Implique souvent des réactions d'halogénation utilisant des réactifs comme le chlore ou le brome.

Principaux Produits : Les principaux produits formés à partir de ces réactions sont divers dérivés du calcipotriol, qui peuvent avoir des activités biologiques et des potentiels thérapeutiques différents .

4. Applications de la Recherche Scientifique

Le calcipotriol a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les analogues de la vitamine D et leur synthèse.

Biologie : Étudié pour son rôle dans la différenciation et la prolifération cellulaires.

Médecine : Principalement utilisé dans le traitement du psoriasis.

Industrie : Utilisé dans la formulation de pommades et de crèmes topiques pour des applications dermatologiques.

5. Mécanisme d'Action

Le mécanisme précis du calcipotriol dans le traitement du psoriasis n'est pas entièrement compris. Il est connu pour se lier au récepteur de la vitamine D (VDR), qui se trouve sur les cellules de divers tissus, y compris la thyroïde, les os, les reins et les cellules T du système immunitaire. Cette liaison module l'expression génique liée à la différenciation et à la prolifération cellulaires, ralentissant ainsi le renouvellement excessif des kératinocytes dans l'épiderme .

Comparaison Avec Des Composés Similaires

Le calcipotriol est comparé à d'autres analogues de la vitamine D et à des traitements du psoriasis :

Calcitriol : Un autre dérivé de la vitamine D utilisé à des fins similaires, mais avec un risque plus élevé de provoquer une hypercalcémie.

Dipropionate de bétaméthasone : Souvent associé au calcipotriol pour une efficacité accrue dans le traitement du psoriasis en plaques.

Apremilast : Un inhibiteur de la PDE4 utilisé pour le psoriasis en plaques et l'arthrite psoriasique, mais avec des mécanismes et des effets secondaires différents

Le calcipotriol se distingue par son efficacité dans le traitement du psoriasis avec un risque plus faible d'effets secondaires systémiques par rapport à d'autres analogues de la vitamine D .

Propriétés

IUPAC Name |

chromium(3+);trifluoride;trihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.3FH.3H2O/h;3*1H;3*1H2/q+3;;;;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYFKYRKAZDXKPQ-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[F-].[F-].[F-].[Cr+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrF3H6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80612549 |

Source

|

| Record name | Chromium(3+) fluoride--water (1/3/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.037 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16671-27-5 |

Source

|

| Record name | Chromium(3+) fluoride--water (1/3/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline](/img/structure/B97867.png)

![5-Fluoro-3-methylbenzo[b]thiophene](/img/structure/B97868.png)

![1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B97871.png)

![11-methylbenzo[c]acridine-7-carbaldehyde](/img/structure/B97878.png)